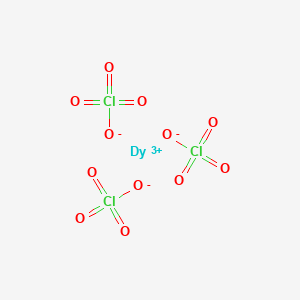
DYSPROSIUM(III) PERCHLORAT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium(3+) perchlorate is a useful research compound. Its molecular formula is Cl3DyO12 and its molecular weight is 460.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dysprosium(3+) perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dysprosium(3+) perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Magnetische Relaxationsstudien
Dysprosium(III) Perchlorat wird in der Untersuchung der langsamen magnetischen Relaxation in Lanthanid-Helikaten eingesetzt. Diese Studien sind entscheidend für das Verständnis der magnetischen Anisotropie und des Verhaltens von Einzelmolekülmagneten (SMMs), die potenzielle Anwendungen in Geräten mit hoher Speicherdichte und im Quantencomputing haben .
Lumineszierende molekulare Nanomagnete
Die Verbindung ist entscheidend für die Erzeugung von lumineszierenden molekularen Nanomagneten. Durch die Einarbeitung erweiterter organischer Kationen in Dysprosium(III)-Borhydride können Forscher lumineszierende SMMs erzeugen, die Einblicke in die magnetische Anisotropie und die magnetische Schaltung der Emission liefern .
Wasserstoff-Speicherforschung
This compound wird hinsichtlich seines Potenzials in der Wasserstoffspeicherung untersucht. Die Fähigkeit der Verbindung, Komplexe mit Borhydriden zu bilden, macht sie zu einem Kandidaten für die Untersuchung von Wasserstoff-Speichereigenschaften, einem wichtigen Forschungsgebiet für nachhaltige Energielösungen .
Photolumineszenz
Die Verbindung zeigt gelbe Raumtemperatur-Photolumineszenz aufgrund von f–f-Elektronenübergängen. Diese Eigenschaft ist wertvoll für die Entwicklung neuer lumineszierender Materialien und könnte Anwendungen in der Optoelektronik und in Displaytechnologien finden .
Biosorption und Umwelt-Sanierung
Forschungen wurden zu den Biosorptionseigenschaften von this compound für die Umweltsanierung durchgeführt. Die Wechselwirkung der Verbindung mit verschiedenen Biomaterialien kann zur Entfernung von Schwermetallen und anderen Schadstoffen aus Wasserquellen beitragen .
Koordinationschemie
This compound wird in der Koordinationschemie zur Synthese neuartiger Komplexe mit organischen Liganden verwendet. Diese Komplexe werden auf ihre strukturellen Eigenschaften und ihre potenziellen Anwendungen in der Katalyse und Materialwissenschaft untersucht .
Wirkmechanismus
Target of Action
Dysprosium(III) perchlorate, also known as dysprosium(3+);triperchlorate or Dysprosium(3+) perchlorate, is a compound that primarily targets the thyroid gland . The thyroid gland plays a crucial role in the body’s metabolism, growth, and development.
Mode of Action
The mode of action of Dysprosium(III) perchlorate is similar to that of other perchlorate compounds. It acts as a competitive inhibitor of iodine uptake by the thyroid gland . Due to its similarity in ionic size and charge to iodide, perchlorate inhibits the sodium-iodide symporter (NIS) without being translocated into the thyroid follicular cell .
Biochemical Pathways
The primary biochemical pathway affected by Dysprosium(III) perchlorate is the thyroid hormone synthesis pathway . By inhibiting iodine uptake, it disrupts the production of thyroid hormones, thyroxine (T4), and tri-iodothyronine (T3), which are essential for various physiological processes .
Pharmacokinetics
It is known that perchlorate compounds are water-soluble and can be rapidly incorporated into aquatic ecosystems
Result of Action
The inhibition of iodine uptake by Dysprosium(III) perchlorate can lead to a decrease in the production of thyroid hormones. This can result in hypothyroidism , a condition characterized by fatigue, weight gain, and depression, among other symptoms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dysprosium(III) perchlorate. For instance, its persistence in the environment and slow degradation rate can lead to long-term exposure . Furthermore, its presence in water bodies can lead to bioaccumulation in leafy vegetables, posing a risk to human health .
Eigenschaften
IUPAC Name |
dysprosium(3+);triperchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Dy/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDHOIIJUAAORW-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Dy+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3DyO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14017-53-9 |
Source


|
| Record name | Dysprosium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dysprosium(3+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What insights can molecular dynamics simulations provide about the behavior of Dysprosium(III) salts like Dysprosium(III) perchlorate in solutions?
A1: Molecular dynamics (MD) simulations can help us understand the microscopic behavior of Dysprosium(III) salts in solutions. In the provided research, MD simulations were coupled with Extended X-ray Absorption Fine Structure (EXAFS) data to determine accurate distances between Dysprosium(III) and surrounding atoms in solution. [] This information, along with data on the solution's structure and dynamics derived from the simulations, can be used to refine parameters for thermodynamic models like the Binding Mean Spherical Approximation (BIMSA) theory. This approach allows for a more accurate prediction of macroscopic thermodynamic properties, such as osmotic coefficients, which are important for understanding the behavior of Dysprosium(III) perchlorate solutions at various concentrations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














